molecular formula C10H8BrN3O3S2 B13650795 (2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B13650795
M. Wt: 362.2 g/mol
InChI Key: AFROSEMYZNHCMC-UUILKARUSA-N
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Description

(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid: is a complex organic compound that features a thiazolidinone ring, a thienyl group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with thiosemicarbazide to form the hydrazone intermediate. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine

This compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its thiazolidinone ring system is particularly useful in the design of semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of (2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it could interfere with cell division or induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid apart is its combination of a thiazolidinone ring and a thienyl group, which provides unique electronic properties and reactivity. This makes it particularly versatile for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H8BrN3O3S2

Molecular Weight

362.2 g/mol

IUPAC Name

2-[(2Z)-2-[(E)-(5-bromothiophen-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C10H8BrN3O3S2/c11-7-2-1-5(18-7)4-12-14-10-13-9(17)6(19-10)3-8(15)16/h1-2,4,6H,3H2,(H,15,16)(H,13,14,17)/b12-4+

InChI Key

AFROSEMYZNHCMC-UUILKARUSA-N

Isomeric SMILES

C1=C(SC(=C1)Br)/C=N/N=C\2/NC(=O)C(S2)CC(=O)O

Canonical SMILES

C1=C(SC(=C1)Br)C=NN=C2NC(=O)C(S2)CC(=O)O

Origin of Product

United States

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